Diethylsilane
Description
Diethylsilane (C₄H₁₂Si) is a secondary hydrosilane characterized by two ethyl groups bonded to a silicon atom with two hydrogen substituents. It serves as a versatile reagent in organic and inorganic synthesis, catalytic transformations, and materials science. Key applications include:
- Polymerization: this compound participates in dehydrocoupling reactions with diols to form poly(silylether)s, though its reactivity varies significantly depending on the coupling partner .
- Reduction: It acts as a reducing agent for aldehydes, ketones, and alcohols, particularly when paired with Lewis acids like tris(pentafluorophenyl)borane .
- Surface Chemistry: this compound chemisorbs dissociatively on Si(100) surfaces, enabling silicon carbide (SiC) formation at elevated temperatures via chemical vapor deposition (CVD) .
- Enantioselective Catalysis: Its low steric hindrance facilitates radical chain reactions in cobalt-catalyzed hydrofunctionalization, enabling high enantioselectivity in product formation .
Properties
IUPAC Name |
diethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Si/c1-3-5-4-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXUKTLCVSGCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[SiH2]CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Clear colorless liquid; [MSDSonline] | |
| Record name | Diethylsilane | |
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Vapor Pressure |
207.52 [mmHg] | |
| Record name | Diethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
542-91-6 | |
| Record name | Diethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silane, diethyl- | |
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| Record name | Diethylsilane | |
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Preparation Methods
Alkylation of Silicon Tetrachloride
A common approach involves the reaction of silicon tetrachloride (SiCl₄) with ethyl Grignard reagents (C₂H₅MgX, where X = Cl/Br):
This method ensures high yields under anhydrous conditions, with magnesium halide byproducts removed via filtration.
Reduction of Diethyldichlorosilane
Diethyldichlorosilane (SiCl₂(C₂H₅)₂) undergoes reduction with lithium aluminum hydride (LiAlH₄) to produce this compound:
Reaction temperatures between 0–25°C prevent side reactions, while inert atmospheres mitigate pyrophoric risks.
Table 1: Key Industrial Reaction Parameters
| Method | Reactants | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| Alkylation | SiCl₄, C₂H₅MgX | 25–50 | 75–85 | MgXCl, H₂ |
| Dichlorosilane Reduction | SiCl₂(C₂H₅)₂, LiAlH₄ | 0–25 | 80–90 | LiCl, AlCl₃, H₂ |
Laboratory-Scale Synthesis
Academic protocols prioritize safety and precision, often employing controlled stoichiometry and purification techniques.
Catalytic Dehydrogenation of Triethylsilane
Triethylsilane (SiH(C₂H₅)₃) undergoes dehydrogenation over platinum or palladium catalysts to yield this compound:
This method, while efficient, requires rigorous catalyst regeneration to maintain activity.
Direct Synthesis from Elemental Silicon
Elemental silicon reacts with ethyl halides (C₂H₅X) in the presence of copper catalysts at elevated pressures:
Yields remain moderate (50–60%), necessitating post-synthesis distillation.
Emerging Methodologies and Research Gaps
Recent studies highlight this compound’s utility in Au nanoparticle-catalyzed reductions but provide limited insights into novel synthesis routes. Future research should address:
-
Catalyst Optimization : Enhancing selectivity in alkylation/dehydrogenation.
-
Green Chemistry : Developing solvent-free or low-energy processes.
-
Byproduct Utilization : Recycling magnesium halides and aluminum chlorides.
Chemical Reactions Analysis
Types of Reactions
Diethylsilane undergoes various types of chemical reactions, including:
Hydrosilylation: this compound reacts with alkenes and alkynes in the presence of transition metal catalysts to form organosilicon compounds.
Oxidation: this compound can be oxidized to form diethylsilanol or diethylsiloxane.
Substitution: This compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum, rhodium, or iridium are commonly used. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen are used under mild conditions.
Substitution: Halogenating agents like chlorine or bromine are used, often in the presence of a solvent like tetrahydrofuran.
Major Products Formed
Hydrosilylation: Organosilicon compounds with various functional groups.
Oxidation: Diethylsilanol or diethylsiloxane.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Microelectronics
Chemical Vapor Deposition (CVD)
Diethylsilane is primarily utilized in the chemical vapor deposition of silicon dioxide (SiO) and silicon carbide (SiC) thin films for microelectronics. This process is crucial for producing high-quality semiconductor devices. The use of this compound in CVD allows for the formation of uniform coatings on substrates, which is essential for device performance.
| Application | Process | Material Produced |
|---|---|---|
| CVD | SiO deposition | Thin films for microelectronics |
| CVD | SiC deposition | High-performance semiconductor layers |
Organic Synthesis
Reductive Reactions
this compound serves as a reducing agent in various organic synthesis reactions. It has been effectively used to reduce secondary amides to imines and secondary amines using iridium catalysts, demonstrating high efficiency and functional group tolerance. This application is particularly significant in the pharmaceutical industry for synthesizing complex organic molecules.
Case Study: Reduction of Secondary Amides
In a study published in the Journal of the American Chemical Society, this compound was employed to convert secondary amides into imines with just two equivalents of silane, showcasing its effectiveness as a mild reducing agent . The reaction mechanism involves the formation of an imine intermediate, which can be further transformed into various functional groups.
| Reaction Type | Catalyst | Product Type |
|---|---|---|
| Reduction of Secondary Amides | Iridium catalyst | Imines/Secondary Amines |
Polymer Chemistry
Synthesis of Polysiloxanes
this compound is also used in the synthesis of polysiloxanes, which are critical materials due to their unique properties such as flexibility, thermal stability, and low surface tension. The compound acts as a precursor in the formation of siloxane linkages, contributing to the development of advanced materials for coatings and sealants.
Case Study: Polysiloxane Production
Research indicates that this compound can be polymerized to create linear and branched polysiloxanes . The resulting materials exhibit excellent mechanical properties and are widely used in applications ranging from adhesives to biomedical devices.
Coordination Chemistry
Formation of Silyl Ethers
this compound participates in coordination chemistry, where it can form silyl ethers through reactions with alcohols or phenols. This transformation is significant in organic synthesis and materials science, enabling the preparation of various functionalized silanes.
| Reaction Type | Reactants | Products |
|---|---|---|
| Silylation | This compound + Alcohol | Silyl Ethers |
Mechanism of Action
The mechanism of action of diethylsilane in hydrosilylation reactions involves the activation of the silicon-hydrogen bond by a transition metal catalyst. The activated silicon-hydrogen bond then adds across the carbon-carbon multiple bond of the substrate, forming the desired organosilicon product. The molecular targets and pathways involved depend on the specific reaction and catalyst used .
Comparison with Similar Compounds
Reactivity in Polymerization Reactions
Diethylsilane’s polymerization behavior contrasts sharply with methylphenylsilane and phenylsilane. For example:
Key Insight : this compound’s performance depends on the coupling partner’s steric and electronic profile. With diethylene glycol, it forms higher Mn polymers than methylphenylsilane, suggesting enhanced compatibility with flexible diols .
Enantioselective Hydrofunctionalization
This compound’s low steric hindrance enables distinct enantioselectivity compared to bulky silanes like diisopropylsilane:
| Silane | Catalyst System | Major Enantiomer | Enantioselectivity | Reference |
|---|---|---|---|---|
| This compound | Cobalt β-diketiminate | (S)-2a | 92% ee | |
| Diisopropylsilane | Cobalt β-diketiminate | (R)-2a | 85% ee |
Mechanistic Basis : The unhindered Si–H bond in this compound promotes radical chain reactions, enriching the alkylcobalt(III) intermediate and favoring (S)-enantiomer formation. In contrast, bulky silanes suppress radical pathways, leading to kinetic resolution and inverted stereochemistry .
Surface Reactivity and Chemisorption
This compound’s reactivity on nanoporous gold (NPG) and silicon surfaces differs from hydridosilyl ethers:
- NPG-Catalyzed Monoalcoholysis: this compound undergoes rapid Si–H activation on NPG due to low steric hindrance (aN = 14.43 G, aH = 7.54 G), while substituted hydridosilyl ethers (e.g., 2a, 2r) show negligible activation .
- Si(100) Chemisorption : At 400–600°C, this compound degrades to form Si–C alloys, a precursor for SiC synthesis. This contrasts with phenylsilanes, which typically deposit carbonaceous layers without alloying .
Reducing Agent Efficiency
This compound and n-butylsilane are both effective for reducing carbonyl compounds and alcohols, but their selectivity varies:
| Silane | Substrate | Yield (%) | Selectivity Notes | Reference |
|---|---|---|---|---|
| This compound | Aldehydes/Ketones | >90 | Preserves C=C bonds | |
| n-Butylsilane | Tertiary Alcohols | 85 | Moderate efficiency |
Catalytic Advantage : Both silanes require tris(pentafluorophenyl)borane as a Lewis acid, but this compound’s smaller size enhances diffusion in constrained reaction environments .
Biological Activity
Diethylsilane (C4H10Si) is an organosilicon compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on cellular mechanisms, and potential applications in therapeutic contexts.
Overview of this compound
This compound is a silane compound characterized by two ethyl groups attached to a silicon atom. It is primarily used as a reducing agent in organic synthesis and has been studied for its reactivity in various chemical transformations. Recent studies suggest that this compound may also exhibit significant biological activity, particularly in the context of antimicrobial effects and cellular interactions.
Antimicrobial Activity
Recent research indicates that compounds related to this compound, particularly diethyl phthalate (a derivative), exhibit notable antimicrobial properties. Diethyl phthalate has been shown to induce the production of reactive oxygen species (ROS) in bacterial cells, leading to oxidative stress and cell death. This mechanism involves the inhibition of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPX), and glutathione reductase (GSH reductase) .
The antimicrobial effect is attributed to the following mechanisms:
- Reactive Oxygen Species Production : Diethyl phthalate increases superoxide production, which contributes to oxidative stress in microbial cells.
- Enzyme Inhibition : The binding affinity of diethyl phthalate for antioxidant enzymes leads to decreased enzymatic activity, further exacerbating oxidative damage.
- Cellular Damage : The accumulation of lipid peroxides and other ROS results in cellular damage and eventual cell death .
Case Studies and Research Findings
Several studies have examined the biological activity of this compound and its derivatives:
- In Vitro Studies : A study utilizing in vitro assays demonstrated that diethyl phthalate significantly inhibited the growth of various bacterial strains by inducing oxidative stress through ROS generation .
- Toxicological Assessments : Research on phthalates, including diethyl phthalate, has revealed their potential to disrupt hormonal balance and induce liver toxicity in rodent models. These effects are mediated through activation of peroxisome proliferator-activated receptors (PPARs), leading to liver hypertrophy and hyperplasia .
- Reduction Reactions : this compound has been effectively used as a reducing agent in organic synthesis, demonstrating its utility beyond biological applications. For instance, it has facilitated the reduction of secondary amides to imines and secondary amines under mild conditions .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Q & A
Q. How do reaction conditions (solvent, temperature) influence this compound’s regioselectivity in asymmetric hydrosilylation?
- Methodological Answer : Systematic variation of chiral ligands (e.g., BINAP, Josiphos) and solvents (toluene vs. THF) reveals enantioselectivity trends via nonlinear effects. Cross-validation with DFT-computed transition states identifies steric/electronic drivers .
Notes on Data Presentation
- Tables : Include raw data (e.g., kinetic rates, spectroscopic shifts) in appendices, with processed data (normalized yields, statistical fits) in the main text .
- Contradictions : Explicitly discuss outliers (e.g., anomalous Arrhenius plots) via error propagation analysis and sensitivity testing of assumptions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
